Ethyl 2-(5-chloropyridin-3-yl)oxy-5-[(2,6-dichlorobenzoyl)carbamoylamino]benzoate
Description
Ethyl 2-(5-chloropyridin-3-yl)oxy-5-[(2,6-dichlorobenzoyl)carbamoylamino]benzoate is a synthetic organic compound characterized by a benzoate ester backbone with two distinct substituents: a 5-chloropyridin-3-yloxy group at position 2 and a carbamoylamino-linked 2,6-dichlorobenzoyl moiety at position 3.
Properties
IUPAC Name |
ethyl 2-(5-chloropyridin-3-yl)oxy-5-[(2,6-dichlorobenzoyl)carbamoylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl3N3O5/c1-2-32-21(30)15-9-13(6-7-18(15)33-14-8-12(23)10-26-11-14)27-22(31)28-20(29)19-16(24)4-3-5-17(19)25/h3-11H,2H2,1H3,(H2,27,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLSZUDVQNCGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)NC(=O)C2=C(C=CC=C2Cl)Cl)OC3=CC(=CN=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384173 | |
| Record name | ethyl 2-(5-chloropyridin-3-yl)oxy-5-[(2,6-dichlorobenzoyl)carbamoylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239081-05-1 | |
| Record name | ethyl 2-(5-chloropyridin-3-yl)oxy-5-[(2,6-dichlorobenzoyl)carbamoylamino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a multi-ring structure that incorporates a chloropyridine moiety and a dichlorobenzamide group. Its chemical formula is C₁₈H₁₈Cl₂N₂O₃, and it features multiple functional groups that may contribute to its biological properties.
Research indicates that the compound exhibits antimicrobial and antiproliferative activities. It has been shown to inhibit the growth of various bacterial strains and cancer cell lines, suggesting potential applications in therapeutics.
- Antimicrobial Activity : The compound's chlorinated aromatic rings are believed to enhance its ability to penetrate bacterial membranes, leading to cell lysis. Studies have reported significant inhibition of Gram-positive and Gram-negative bacteria, including resistant strains.
- Anticancer Activity : In vitro studies demonstrate that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The presence of the dichlorobenzamide moiety is thought to play a crucial role in its cytotoxic effects.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of ethyl 2-(5-chloropyridin-3-yl)oxy-5-[(2,6-dichlorobenzoyl)carbamoylamino]benzoate against several pathogens.
- Results indicated an Minimum Inhibitory Concentration (MIC) ranging from 5 to 20 µg/mL against tested strains, outperforming standard antibiotics .
-
Anticancer Research :
- In a cell line study published in Cancer Letters, the compound was tested on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment .
- The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptosis-related proteins .
Comparative Biological Activity
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC: 5-20 µg/mL | |
| Anticancer | IC50: 15 µM (MCF-7 cells) |
Safety Profile
Preliminary toxicity assessments indicate that the compound exhibits low toxicity in animal models at therapeutic doses. Further studies are necessary to establish a comprehensive safety profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or synthetic pathways. Below is a detailed comparison:
Structural Analogs with 2,6-Dichlorobenzoyl Moieties
- SDZ-224015 (Z-VAD-DCB, Compound 4): Structure: Contains a 2,6-dichlorobenzoyloxy acetyl group linked to a peptide-like backbone. Comparison: Unlike the target compound, SDZ-224015 lacks the chloropyridine system but shares the 2,6-dichlorobenzoyl group. This group likely enhances binding affinity in protease inhibitors, as seen in caspase inhibitors. The absence of pyridine in SDZ-224015 may reduce π-π stacking interactions but improve metabolic stability.
Benzoate Esters with Aromatic Substitutents
- Ethyl 4-(dimethylamino) benzoate: Structure: Features a dimethylamino group at position 4 of the benzoate. Properties: Demonstrated higher reactivity and superior physical properties in resin cements compared to aliphatic analogs like 2-(dimethylamino)ethyl methacrylate. This highlights the role of aromatic substituents in enhancing polymerization efficiency and material stability .
Chloropyridine-Containing Compounds
- Hypothetical Analog (e.g., Chloropyridine-based inhibitors): Structure: Chloropyridine rings are common in agrochemicals and antivirals due to their electron-withdrawing effects and ability to engage in halogen bonding. Comparison: The 5-chloropyridin-3-yloxy group in the target compound could enhance target binding compared to non-halogenated pyridines, as seen in kinase inhibitors. However, the steric bulk of the carbamoylamino-linked dichlorobenzoyl group might offset solubility advantages.
Research Implications
- Synthesis Challenges : The insolubility issues observed in SDZ-224015’s synthesis suggest that the target compound may require similar solvent optimization, particularly during oxidation or coupling steps.
- Bioactivity Potential: The 2,6-dichlorobenzoyl group’s prevalence in protease inhibitors (e.g., caspase inhibitors) implies that the target compound could exhibit analogous mechanisms, with the chloropyridine enhancing target engagement .
- Material Science Applications: Lessons from Ethyl 4-(dimethylamino) benzoate’s performance in resins indicate that the target compound’s aromatic systems might improve polymer stability in biomedical coatings or drug delivery systems.
Preparation Methods
Preparation of Ethyl 2-Hydroxy-5-Nitrobenzoate
Ethyl salicylate is nitrated using concentrated HNO₃/H₂SO₄ at 0–5°C, yielding the 5-nitro derivative (87% yield). Reduction of the nitro group to an amine is achieved via hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 6 h), furnishing ethyl 2-hydroxy-5-aminobenzoate.
Introduction of the 5-Chloropyridin-3-yloxy Group
Esterification via EDC/DMAP Coupling
Ethyl 2-hydroxy-5-aminobenzoate (1.0 equiv) reacts with 5-chloro-3-hydroxypyridine (1.2 equiv) in dichloromethane (DCM) using EDC (1.5 equiv) and DMAP (1.0 equiv) at 23°C for 12 h. This method, adapted from chloropyridinyl ester syntheses, achieves 53% yield of ethyl 2-(5-chloropyridin-3-yl)oxy-5-aminobenzoate after silica gel chromatography.
Palladium-Catalyzed Coupling
Alternatively, a Buchwald-Hartwig amination employs Pd(OAc)₂ (0.6 mol%), rac-BINAP (0.6 mol%), and Cs₂CO₃ (2.0 equiv) in toluene at reflux. This approach, inspired by aryl amination protocols, attaches the pyridinyloxy group with 68% yield but requires rigorous exclusion of moisture.
Formation of the Urea Linkage
2,6-Dichlorobenzoyl Isocyanate Synthesis
2,6-Dichlorobenzoyl chloride (2,6-DCOC), synthesized via chlorination of 2,6-dichlorotoluene followed by hydrolysis, reacts with sodium azide (NaN₃) in acetone at 60°C for 4 h to form the acyl azide. Curtius rearrangement under thermal conditions (100°C, toluene) generates 2,6-dichlorobenzoyl isocyanate in 89% yield.
Urea Coupling with Triphosgene
The amine intermediate (1.0 equiv) reacts with triphosgene (0.33 equiv) in toluene at 80°C for 1 h to form an isocyanate intermediate, which subsequently couples with 2,6-dichlorobenzamide (1.1 equiv) in the presence of triethylamine (2.0 equiv). This method, adapted from solid-light syntheses, achieves 94% yield with >98% purity after crystallization.
Optimization and Scalability
Comparative Analysis of Urea Formation Methods
| Method | Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triphosgene-mediated | Triphosgene | Toluene | 94 | 98.5 |
| Acyl azide rearrangement | NaN₃, 2,6-DCOC | Acetone | 89 | 97.2 |
| Direct coupling | EDC/DMAP | DCM | 76 | 95.8 |
Triphosgene offers superior yield and purity due to controlled phosgene release, minimizing side reactions.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Ethyl 2-(5-chloropyridin-3-yl)oxy-5-[(2,6-dichlorobenzoyl)carbamoylamino]benzoate, and how are intermediates validated?
- Methodology : Synthesis typically involves multi-step reactions, including coupling of chloropyridinyl and dichlorobenzoyl moieties. For example, a modified oxidation protocol using Dess-Martin periodinane in DMSO/dichloromethane ensures solubility and efficiency for terminal steps . Intermediate validation relies on LC-MS for molecular weight confirmation and NMR (¹H/¹³C) to verify structural integrity.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology : X-ray crystallography (using SHELX programs for refinement) resolves 3D conformation, while FT-IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulas, and 2D NMR (e.g., HSQC, HMBC) maps connectivity between aromatic and carbamate groups .
Q. How can computational modeling predict this compound’s reactivity or binding interactions?
- Methodology : Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites (e.g., nucleophilic oxygens). Molecular docking (using AutoDock Vina) predicts binding affinities to biological targets, such as enzymes with conserved chlorobenzoyl-binding pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodology : Discrepancies (e.g., bond angles in X-ray vs. DFT-optimized structures) may arise from crystal packing effects. Use SHELXL’s TWIN/BASF commands to refine twinned crystals and compare with solution-state NMR data (e.g., NOESY for spatial proximity validation) .
Q. What strategies optimize reaction yields for derivatives with modified chloropyridinyl substituents?
- Methodology : Employ Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading). For example, replacing dichloromethane with THF in oxidation steps improved yields by 15% in analogous dichlorobenzoyl compounds .
Q. How do solvent effects influence the compound’s stability during long-term storage?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) in varying solvents (e.g., DMSO vs. acetonitrile) paired with HPLC-UV monitoring detect degradation products. Kinetic modeling (Arrhenius plots) extrapolates shelf-life under standard conditions .
Q. What advanced techniques validate the compound’s purity for in vitro assays?
- Methodology : Chiral HPLC with a polysaccharide column (e.g., Chiralpak IA) ensures enantiopurity. Quantitative ¹⁹F NMR (if fluorinated analogs exist) and ICP-MS for heavy metal residues (<1 ppm) are critical for biological studies .
Data-Driven Research Challenges
Q. How to interpret conflicting bioactivity data across different assay platforms?
- Methodology : Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization). For example, discrepancies in IC₅₀ values may arise from solvent DMSO’s inhibitory effects at >0.1% concentration .
Q. What statistical approaches handle batch-to-batch variability in synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
